molecular formula C23H23N3O4S B2580407 ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)butanoate CAS No. 887215-34-1

ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)butanoate

Cat. No. B2580407
CAS RN: 887215-34-1
M. Wt: 437.51
InChI Key: LJZAAMQULNULDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)butanoate is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.51. The purity is usually 95%.
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Scientific Research Applications

Mechanism of Action

    Target of action

    The compound contains an indole nucleus, which is found in many bioactive aromatic compounds and binds with high affinity to multiple receptors .

    Mode of action

    Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific mode of action would depend on the exact structure of the compound and its interaction with its targets.

    Biochemical pathways

    The compound might affect various biochemical pathways due to the broad-spectrum biological activities of indole derivatives . The exact pathways would depend on the specific targets of the compound.

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Indole derivatives are generally well-absorbed and can be metabolized by various enzymes in the body .

    Result of action

    The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some indole derivatives have been found to induce cell apoptosis and inhibit polymerization of tubulin .

properties

IUPAC Name

ethyl 2-[[3-(2-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-4-18(22(28)30-5-2)31-23-25-19-14-10-6-7-11-15(14)24-20(19)21(27)26(23)16-12-8-9-13-17(16)29-3/h6-13,18,24H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZAAMQULNULDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NC2=C(C(=O)N1C3=CC=CC=C3OC)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)butanoate

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